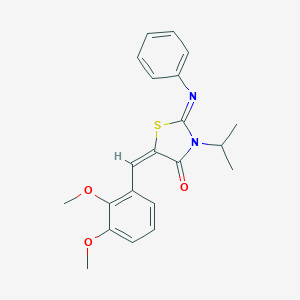
5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, commonly known as DMIT, is a synthetic compound that has been studied for its potential therapeutic applications in various fields.
作用机制
DMIT exerts its therapeutic effects through various mechanisms of action. In cancer research, DMIT induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In inflammation research, DMIT inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative disease research, DMIT reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
DMIT has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, DMIT inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, DMIT reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In neurodegenerative disease research, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
DMIT has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, one limitation of DMIT is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
For DMIT research include exploring its therapeutic potential in other diseases, optimizing its chemical structure, and investigating its mechanism of action in more detail.
合成方法
DMIT can be synthesized by the reaction between 2,3-dimethoxybenzaldehyde and isatin in the presence of thiosemicarbazide and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired compound.
科学研究应用
DMIT has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DMIT has been shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has demonstrated that DMIT has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
产品名称 |
5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C21H22N2O3S |
分子量 |
382.5 g/mol |
IUPAC 名称 |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)23-20(24)18(27-21(23)22-16-10-6-5-7-11-16)13-15-9-8-12-17(25-3)19(15)26-4/h5-14H,1-4H3/b18-13+,22-21? |
InChI 键 |
MADKLKNSKZCTRI-CTNAHEIOSA-N |
手性 SMILES |
CC(C)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3 |
规范 SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B298278.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B298280.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B298281.png)
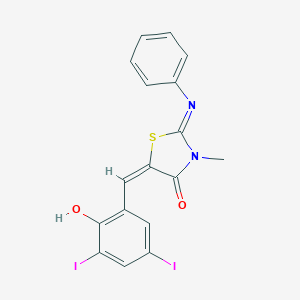
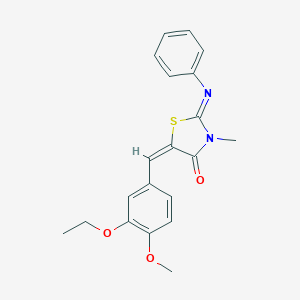
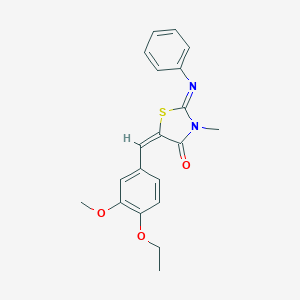
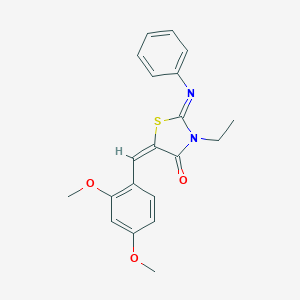
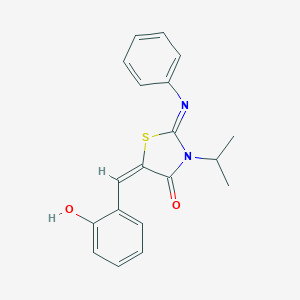
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298294.png)
![[4-({3-Isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B298295.png)
![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298296.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![4-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B298299.png)
![3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298301.png)